molecular formula C27H33F3N2O2 B1139093 Tfm-4AS-1

Tfm-4AS-1

Cat. No.: B1139093
M. Wt: 474.6 g/mol
InChI Key: YFBLEKKYWFJKBP-JZFZSVFHSA-N
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Description

TFM-4AS-1 is a steroidal selective androgen receptor modulator (SARM) developed to retain the anabolic benefits of androgens in bone and muscle while minimizing off-target effects in reproductive tissues and sebaceous glands . Its molecular formula is C₂₇H₃₃F₃N₂O₂, with a molecular weight of 474.56 g/mol and a CAS number of 188589-61-9 .

Preparation Methods

Core Steroid Backbone Modification

The introduction of a nitrogen atom into the steroid nucleus often begins with a Diels-Alder reaction or Beckmann rearrangement to form the lactam structure. For example, 4-aza-5α-androstane derivatives are synthesized via cyclization of appropriately substituted intermediates . In TFM-4AS-1, the 4-aza group likely arises from a similar lactamization step, followed by methylation at the 6, 9a, and 11a positions to stabilize the conformation .

Functionalization at the 17β Position

The 17β-carboxamide moiety, critical for AR binding, is introduced through nucleophilic acyl substitution. A reactive acyl chloride intermediate, generated from the corresponding carboxylic acid, reacts with 2-(trifluoromethyl)aniline to form the final carboxamide group . This step demands precise temperature and solvent control to avoid racemization, given the stereochemical complexity of the steroid backbone .

Trifluoromethyl Group Incorporation

The trifluoromethyl (-CF₃) group at the phenyl ring is typically introduced via Ullmann coupling or direct fluorination using reagents like trifluoromethyl copper. The electron-withdrawing nature of -CF₃ enhances metabolic stability and binding affinity to the AR ligand-binding domain .

Physicochemical and Solubility Data

This compound exhibits limited solubility in aqueous solutions but dissolves readily in dimethyl sulfoxide (DMSO) and ethanol at concentrations up to 10 mM . The following table summarizes batch-independent solubility and dilution parameters:

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO4.7510
Ethanol4.7510

For laboratory use, stock solutions are prepared at 10 mM in DMSO and diluted to working concentrations in assay buffers .

Challenges in Synthesis and Purification

  • Stereochemical Control : The tetracyclic steroid framework requires meticulous chiral resolution to maintain the desired (1S,3aS,3bS,5aR,9aR,9bS,11aS) configuration. Asymmetric hydrogenation and enzymatic resolution are potential strategies, though specifics remain undisclosed .

  • Byproduct Formation : Lactamization and alkylation steps risk generating regioisomers, necessitating advanced chromatographic techniques (e.g., HPLC with chiral columns) for purification .

  • Scale-Up Limitations : The multi-step synthesis, coupled with low yields in trifluoromethylation, complicates industrial-scale production .

Comparative Analysis with Related SARMs

This compound shares structural homology with MK-0773, a more advanced SARM candidate. Both compounds feature the 4-azasteroid core but differ in substituents at the 17β position—MK-0773 carries a p-fluoroaniline group instead of trifluoromethylphenyl . This minor alteration enhances MK-0773’s oral bioavailability and tissue selectivity, underscoring the sensitivity of SARMs to structural modifications .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • AR Binding Affinity : TFM-4AS-1 exhibits potent androgen receptor (AR) binding, with reported IC₅₀ values ranging from 30 nM to 38 nM , depending on the assay system.
  • Mechanism of Action : Unlike full agonists such as dihydrotestosterone (DHT) or BMS564929, this compound acts as a partial agonist , achieving 55% of DHT’s maximal transcriptional activity in AR-dependent reporter assays . It antagonizes the N-terminal/C-terminal interaction within AR, which is critical for full receptor activation .
  • Tissue Selectivity : In ovariectomized rats, this compound promotes bone mineralization and muscle mass accrual (e.g., increasing type II collagen RNA in cortical bone) without stimulating prostate growth or seminal vesicle hypertrophy .
  • Enzyme Inhibition : It inhibits 5α-reductase types I and II (IC₅₀ = 2–3 nM ), reducing the conversion of testosterone to DHT .

Structural and Functional Analogues

Table 1: Key SARMs and Androgens Compared to this compound

Compound Class AR Binding (IC₅₀) Max. Transcriptional Activity Tissue Selectivity Profile Key References
This compound Steroidal SARM 30–38 nM 55% of DHT Bone, muscle (anabolic); reduced effects on prostate, sebaceous glands
Cl-4AS-1 Steroidal Full Agonist Similar to DHT 100% of DHT Mimics DHT in all tissues (non-selective)
BMS564929 Non-steroidal SARM <50 nM 100% of DHT Full agonist in muscle and bone; partial effects on reproductive tissues
DHT Endogenous Androgen 0.1–1 nM 100% Broad tissue activation (prostate, muscle, bone)
FTBU-1 Non-steroidal SARM Not reported Partial (~50–60%) Bone and muscle selectivity (similar to this compound)

In Vitro and In Vivo Efficacy

Transcriptional Activity

  • This compound vs. Full Agonists :

    • In MDA-kb2 cells (AR-dependent luciferase assay), this compound achieves ~60% maximal AR activation compared to DHT or BMS564929 (100%) .
    • Its partial agonism is attributed to incomplete N/C-terminal interaction, limiting coactivator recruitment .
  • Gene-Selective Effects :

    • Microarray analyses in MDA-MB-453 cells reveal this compound activates only 40% of DHT-responsive genes , including anabolic targets (e.g., Col2a1), while repressing others (e.g., Scd1) .

Mixture Studies with Other Ligands

  • This compound + BMS564929 :
    • At low concentrations, the mixture shows additive AR activation. At high concentrations, this compound acts as a competitive antagonist , reducing maximal activation to ~60% (its solo efficacy) .
    • This contrasts with BMS564929 + DHT mixtures, which achieve full receptor activation .

Metabolic and Pharmacokinetic Differences

Table 2: Metabolic Pathways of SARMs

Compound Primary Metabolic Pathways Key Metabolites Detection Utility
This compound Hydroxylation, demethylation Hydroxylated derivatives Potential doping control markers
BMS564929 Glucuronidation, oxidation Glucuronide conjugates Limited anti-doping applicability
PF-06260414 Dehydrogenation, methoxylation Dehydrogenated products Not yet validated
  • This compound’s metabolites, particularly hydroxylated forms, are proposed as biomarkers for anti-doping surveillance .

Tissue-Specific Effects

Bone and Muscle

  • This compound : Induces type II collagen (Col2a1) expression in cortical bone and increases muscle mass in rats at 10 mg/kg , equivalent to DHT’s anabolic effects .
  • BMS564929 : Achieves similar bone mineralization but requires higher doses to avoid prostate stimulation .

Reproductive Tissues

  • Cl-4AS-1 : Fully mimics DHT, causing prostate hypertrophy and sebaceous gland activation .

Research Implications and Limitations

  • Advantages of this compound : Its gene-selective agonism and tissue specificity make it a candidate for treating sarcopenia and osteoporosis without androgenic side effects .
  • Limitations : Partial agonism may limit efficacy in severe androgen deficiency. Discrepancies in reported IC₅₀ values (30 vs. 38 nM) suggest assay-dependent variability .

Biological Activity

TFM-4AS-1 is a selective androgen receptor modulator (SARM) that has garnered significant attention due to its unique biological activity profile, particularly in promoting anabolic effects while minimizing androgenic side effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, tissue selectivity, and relevant research findings.

Chemical Structure : this compound is a 4-azasteroid compound that acts as a dual selective androgen receptor modulator and 5α-reductase inhibitor. It exhibits a potent selective partial agonist activity with an effective concentration (IC50) of approximately 30 nM for the androgen receptor (AR) .

Mechanism of Action : this compound binds to the androgen receptor, leading to selective activation of AR-dependent gene expression. Its partial agonist activity results in a maximal response (Emax) of 55%, which is significantly lower than full agonists like dihydrotestosterone (DHT) . Importantly, this compound antagonizes the N-terminal/C-terminal interaction within the AR, which is crucial for full receptor activation .

Biological Activities

This compound has been shown to have several key biological activities:

  • Anabolic Effects : In various studies, this compound has demonstrated the ability to increase lean body mass and promote bone formation. In ovariectomized rat models, it effectively increased periosteal bone formation and cortical bone mass comparable to DHT but with significantly reduced effects on reproductive tissues .
  • Tissue Selectivity : The compound exhibits tissue-selective actions, promoting muscle and bone growth while exerting minimal effects on sebaceous glands and reproductive organs. For instance, it stimulated sebaceous gland formation only 31% as much as DHT at comparable anabolic doses . Additionally, this compound does not promote prostate growth and can antagonize DHT's actions in seminal vesicles .

Case Studies

A series of studies have evaluated the biological activity of this compound across different models:

  • In Vitro Studies : Transactivation assays using mouse mammary tumor virus (MMTV) promoters revealed that this compound partially activates gene expression, achieving about 55% of the maximal response observed with full agonists like R1881 .
  • In Vivo Studies : In animal models, this compound was found to increase muscle mass without significant stimulation of prostate growth. This selectivity was confirmed through comparative studies with other SARMs and traditional androgens .
  • Metabolic Profile : The metabolic pathways of this compound have also been investigated. It was found to produce several metabolites, including mono-hydroxylated forms, which may influence its overall pharmacological profile .

Data Table: Summary of Biological Activity

Activity This compound DHT Notes
Anabolic Effect on MuscleSignificantSignificantComparable efficacy in increasing lean mass
Bone FormationHighHighEffective in promoting periosteal bone growth
Prostate GrowthMinimalSignificantDoes not promote prostate hypertrophy
Sebaceous Gland StimulationReduced (31%)HighLower stimulation compared to DHT

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBLEKKYWFJKBP-JZFZSVFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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